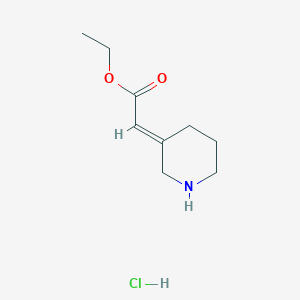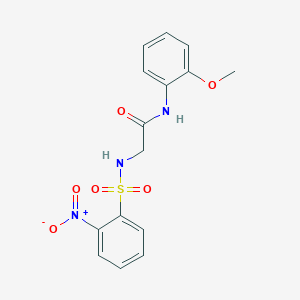![molecular formula C16H13F3N4OS2 B2861101 6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide CAS No. 626222-24-0](/img/structure/B2861101.png)
6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structural features, including an amino group, a thiazole ring, a trifluoromethyl group, and a complex polycyclic system. These features suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It is a polycyclic compound with multiple rings, including a thiazole ring. The presence of the trifluoromethyl group could introduce interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis Techniques
Innovative synthetic routes have been explored for the creation of imidazotetrazines, compounds with a core structure that shares similarities in complexity and potential reactivity with the specified compound. These routes have led to the development of drugs like temozolomide, highlighting the utility of such compounds in antitumor applications (Wang et al., 1997). Additionally, the Mannich reaction has been employed to synthesize N-, S,N-, and Se,N-heterocycles, demonstrating the versatility of this approach in creating complex heterocyclic structures which could be analogous to the processes for synthesizing compounds like the one of interest (Dotsenko et al., 2019).
Chemoselective Thionation-Cyclization
An efficient pathway via chemoselective thionation-cyclization of functionalized enamides has been reported, leading to the synthesis of 2,4,5-trisubstituted thiazoles. This methodology could potentially be applicable to the synthesis or modification of the compound , given its thiazole and thia components (Kumar et al., 2013).
Biological Activities
Antitumor Properties
The research into imidazotetrazines, including compounds like temozolomide, illustrates the significant antitumor activities of these molecules. Their mechanisms often involve acting as prodrugs that release active metabolites under physiological conditions, suggesting a potential area of research for compounds with similar structural features (Stevens et al., 1984).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been identified with molluscicidal properties, indicating the potential utility of similar compounds in addressing schistosomiasis by targeting the snail hosts of the disease-causing parasites (El-bayouki et al., 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS2/c1-6-5-25-15(21-6)23-13(24)12-11(20)9-10(16(17,18)19)7-3-2-4-8(7)22-14(9)26-12/h5H,2-4,20H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKYBLJPUZGDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)
![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)

![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)
![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)
![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)


